molecular formula C19H21F3N2O4S B512881 1-[(3,4-Dimethoxyphenyl)sulfonyl]-4-[3-(trifluoromethyl)phenyl]piperazine CAS No. 510737-86-7

1-[(3,4-Dimethoxyphenyl)sulfonyl]-4-[3-(trifluoromethyl)phenyl]piperazine

Cat. No. B512881
CAS RN: 510737-86-7
M. Wt: 430.4g/mol
InChI Key: KQVOGQVOVNKFMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(3,4-Dimethoxyphenyl)sulfonyl]-4-[3-(trifluoromethyl)phenyl]piperazine, commonly known as DTTP, is a chemical compound used in scientific research. It is a piperazine derivative that has been found to have a wide range of applications in the field of biochemistry and pharmacology. DTTP is a potent inhibitor of monoamine transporters, which makes it a valuable tool for studying the role of these transporters in various physiological and pathological processes.

Mechanism of Action

Action Environment

Environmental factors can greatly influence the action, efficacy, and stability of “1-[(3,4-Dimethoxyphenyl)sulfonyl]-4-[3-(trifluoromethyl)phenyl]piperazine”. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with its targets .

Advantages and Limitations for Lab Experiments

DTTP has several advantages as a research tool. It is a potent inhibitor of monoamine transporters, which makes it a valuable tool for studying the role of these transporters in various physiological and pathological processes. It is also relatively easy to synthesize and has a long shelf life. However, DTTP has some limitations as well. It is highly lipophilic, which can make it difficult to dissolve in aqueous solutions. It is also relatively expensive compared to other research tools.

Future Directions

There are several future directions for research involving DTTP. One area of interest is the potential therapeutic applications of DTTP in the treatment of psychiatric disorders such as depression and anxiety. Another area of interest is the role of monoamine transporters in addiction and drug abuse, and the potential use of DTTP as a research tool in this area. Finally, there is a need for further research into the biochemical and physiological effects of DTTP, and its potential applications in other areas of medicine such as pain management and inflammation.

Synthesis Methods

DTTP can be synthesized using a variety of methods, but the most common one involves the reaction of 3,4-dimethoxybenzenesulfonyl chloride with 3-(trifluoromethyl)aniline in the presence of a base such as triethylamine. The resulting product is then treated with piperazine to yield DTTP.

Scientific Research Applications

DTTP has been extensively studied for its potential therapeutic applications, particularly in the treatment of psychiatric disorders such as depression and anxiety. It has been shown to inhibit the reuptake of serotonin, dopamine, and norepinephrine, which are neurotransmitters involved in mood regulation. DTTP has also been used to study the role of monoamine transporters in addiction and drug abuse.

properties

IUPAC Name

1-(3,4-dimethoxyphenyl)sulfonyl-4-[3-(trifluoromethyl)phenyl]piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21F3N2O4S/c1-27-17-7-6-16(13-18(17)28-2)29(25,26)24-10-8-23(9-11-24)15-5-3-4-14(12-15)19(20,21)22/h3-7,12-13H,8-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQVOGQVOVNKFMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=CC=CC(=C3)C(F)(F)F)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21F3N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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